molecular formula C11H13N3O2 B8347675 N-methoxy-N,1-dimethyl-1H-benzo[d]imidazole-5-carboxamide

N-methoxy-N,1-dimethyl-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B8347675
M. Wt: 219.24 g/mol
InChI Key: GUFMXEAHLJLKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methoxy-N,1-dimethyl-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-methoxy-N,1-dimethylbenzimidazole-5-carboxamide

InChI

InChI=1S/C11H13N3O2/c1-13-7-12-9-6-8(4-5-10(9)13)11(15)14(2)16-3/h4-7H,1-3H3

InChI Key

GUFMXEAHLJLKNT-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (9.7 g, 1.0 eq), EDCI (10.5 g, 1.2 eq), and HOBt (7.4 g, 1.2 eq) in 150 mL CH2Cl2 was stirred at rt for 5 min, and then N-methoxymethanamine hydrochloride (6.7 g, 1.5 eq) and Et3N (18.5 g, 4.0 eq) were added. The reaction mixture was stirred at rt overnight. Water was added and extracted with CH2Cl2. The extract was dried, concentrated, and purified by column chromatography to give the desired product (9.5 g, 80%). 1H NMR (400 MHz, CDCl3) δ 8.20 (d, J=1.2 Hz, 1H), 7.93 (s, 1H), 7.72 (dd, J=8.8 Hz, 1.6 Hz, 1H), 7.40 (dd, J=8.4 Hz, 0.8 Hz, 1H), 3.87 (s, 3H), 3.57 (s, 3H), 3.40 (s, 3H).
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
N-methoxymethanamine hydrochloride
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

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